Z-Pro-Gly-NH2

Overview

Description

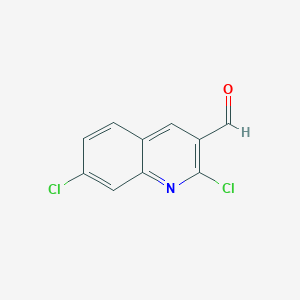

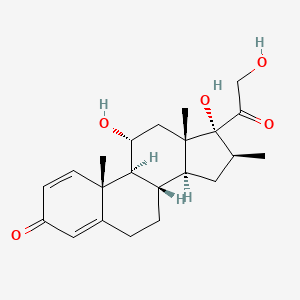

Z-Pro-Gly-NH2, also known as Z-Pro-Gly, is an artificial peptide that has been used in a variety of scientific research applications. It is a small peptide composed of four amino acids: proline, glycine, and two nitrogen-containing groups. Z-Pro-Gly-NH2 is a widely used peptide in the field of biochemistry and molecular biology due to its unique properties and its ability to be synthesized in various forms.

Scientific Research Applications

Antioxidant Applications

Z-Pro-Gly-NH2: has been identified as a component of antioxidant peptides derived from natural sources like brown rice. These peptides, including sequences containing Pro-Gly , have shown restorative effects on oxidative stress models in cellular studies . The antioxidant capacity of such peptides is crucial for food preservation, extending shelf life, and maintaining nutritional quality.

Therapeutic Potential

Peptides containing the Pro-Gly sequence, such as Z-Pro-Gly-NH2 , are being studied for their therapeutic potential. They are part of the oxytocin hormone structure, which plays a significant role in various physiological functions and behaviors . Research in this area could lead to new treatments for social and emotional disorders.

Drug Development

In the pharmaceutical industry, Z-Pro-Gly-NH2 is explored for its role in drug development. It’s used in the synthesis of graphene polymeric nanocomposites and bionanocomposites, which have applications in targeted drug delivery systems for diseases like cancer, cardiovascular ailments, and diabetes .

Protein Structure Studies

The sequence-dependent folding motifs of peptides containing Z-Pro-Gly-NH2 are essential for understanding the secondary structures of proteins. This knowledge is pivotal in studying protein folding diseases and developing synthetic peptides for therapeutic use .

Biochemistry Research

Z-Pro-Gly-NH2: plays a role in the stability of proline-containing peptides in biological media. Its presence in peptides contributes to their resistance against enzymatic degradation, making it valuable for biochemistry research related to peptide stability and metabolism .

Material Science

In material science, Z-Pro-Gly-NH2 can be utilized in the development of thermoplastic polyurethanes (TPUs). TPUs are used in various applications due to their unique properties like elasticity, transparency, and chemical resistance. The incorporation of peptides like Z-Pro-Gly-NH2 could enhance these properties .

Mechanism of Action

Target of Action

Z-Pro-Gly-NH2, also known as a tachykinin, primarily targets the neurokinin-1 receptor (NK1R) . NK1R is a G protein-coupled receptor that mediates the biological actions of substance P, the most important member of the tachykinin family .

Mode of Action

The interaction of Z-Pro-Gly-NH2 with NK1R initiates and activates signaling pathways involved in various biological processes . Substance P, which shares a common carboxyl-terminal sequence with Z-Pro-Gly-NH2, triggers a variety of effector mechanisms, including protein synthesis and several transcription factors that modulate the expression of genes involved in these processes .

Biochemical Pathways

The activation of NK1R by Z-Pro-Gly-NH2 affects several biochemical pathways. These pathways have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The signaling pathways of the substance P/NK1R system are associated with cancer cell proliferation and development .

Result of Action

The activation of NK1R by Z-Pro-Gly-NH2 can contribute to various cellular and molecular effects. For instance, it has been shown to be involved in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

properties

IUPAC Name |

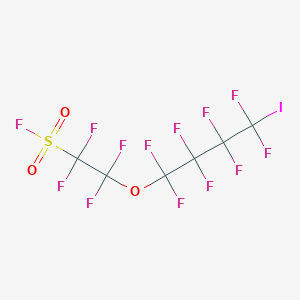

benzyl (2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c16-13(19)9-17-14(20)12-7-4-8-18(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,19)(H,17,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHPZEVGWUTGLC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474548 | |

| Record name | Z-Pro-Gly-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35010-96-9 | |

| Record name | Z-Pro-Gly-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)